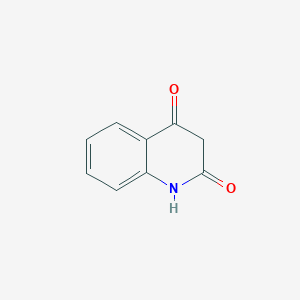

Quinoline-2,4(1H,3H)-dione

描述

Structure

3D Structure

属性

IUPAC Name |

1H-quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMVLKJJJCMVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394923 | |

| Record name | Quinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52851-41-9 | |

| Record name | Quinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Quinoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-2,4(1H,3H)-dione, a key heterocyclic scaffold, serves as a versatile building block in synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties is paramount for its application in drug design, materials science, and chemical synthesis. These properties govern the molecule's behavior, including its solubility, permeability, and interaction with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a detailed overview of the core physicochemical properties of Quinoline-2,4(1H,3H)-dione, complete with experimental protocols for their determination and visualizations to illustrate their relevance in scientific workflows.

Chemical Identity

-

IUPAC Name: 1H-quinoline-2,4-dione

-

Synonyms: 2,4-Dihydroxyquinoline, 4-Hydroxyquinolin-2(1H)-one

-

CAS Number: 52851-41-9

-

Molecular Formula: C₉H₇NO₂

-

Appearance: White to off-white solid.

Physicochemical Properties

The fundamental physicochemical characteristics of Quinoline-2,4(1H,3H)-dione are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Data Source |

| Molecular Weight | 161.16 g/mol | PubChem |

| Melting Point | >300 °C | Sigma-Aldrich[1] |

| Boiling Point | 388.4 ± 31.0 °C at 760 mmHg (Predicted) | ChemSrc[2] |

| logP (Octanol-Water Partition Coefficient) | 0.8 (Predicted by XLogP3) | PubChem |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | Guidechem[3] |

| Hydrogen Bond Donors | 1 | Guidechem[3] |

| Hydrogen Bond Acceptors | 2 | Guidechem[3] |

| Solubility | Insoluble in water, Soluble in alcohol. | ChemBK[4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[5] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization. The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity.

-

Principle: The temperature at which a crystalline solid transitions to a liquid state is measured. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), glass capillary tubes, thermometer.

-

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry Quinoline-2,4(1H,3H)-dione is packed into a glass capillary tube to a height of 1-2 mm.[6] The tube is tapped gently to compact the sample at the sealed bottom.[7][8]

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[8]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2.[9]

-

Boiling Point Determination (Thiele Tube Method)

While Quinoline-2,4(1H,3H)-dione is a solid at room temperature, this method is standard for organic compounds.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner), and heat-transfer fluid (e.g., mineral oil).[11]

-

Procedure:

-

Setup: A small amount of the liquid sample is placed in the fusion tube. A capillary tube, with its open end down, is placed inside the fusion tube.

-

Assembly: The fusion tube is attached to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[11]

-

Heating: The assembly is placed in a Thiele tube containing mineral oil. The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[10]

-

Observation: As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges.[10]

-

Measurement: The heat source is removed. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[11]

-

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[12]

-

Principle: The "shake-flask" method is the gold standard for logP determination. It measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water (or a buffer like PBS at pH 7.4 for LogD).[12][13]

-

Apparatus: Separatory funnel or vials, shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure:

-

Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[12]

-

Sample Preparation: A stock solution of Quinoline-2,4(1H,3H)-dione is prepared in a suitable solvent (e.g., DMSO).[12]

-

Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a vial.

-

Equilibration: The vial is shaken vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[14]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[14]

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at a given pH, which affects its solubility, permeability, and target binding.

-

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the pH. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[2][15]

-

Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer, reaction vessel.

-

Procedure:

-

Sample Preparation: A solution of Quinoline-2,4(1H,3H)-dione of known concentration (e.g., 1 mM) is prepared. The ionic strength is kept constant using a background electrolyte like KCl.[2]

-

Titration: The solution is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed. The solution is purged with nitrogen to remove dissolved CO₂.[16]

-

Data Collection: A standardized titrant (e.g., 0.1 M NaOH or HCl) is added in small, precise increments. The pH is recorded after each addition, allowing the system to reach equilibrium.[16]

-

Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point of minimum slope in the buffer region or the inflection point on the derivative curve.[16]

-

Aqueous Solubility Determination

Solubility is a key factor for drug absorption and formulation.

-

Principle: The equilibrium solubility is determined by adding an excess amount of the solid compound to a specific solvent (e.g., water, buffer) and measuring the concentration of the dissolved compound after equilibrium is reached.

-

Apparatus: Vials, shaker or rotator, centrifuge, filtration device (e.g., syringe filters), analytical instrument for concentration measurement (e.g., HPLC, UV-Vis).

-

Procedure:

-

Equilibration: An excess of solid Quinoline-2,4(1H,3H)-dione is added to a vial containing the aqueous solvent.

-

Shaking: The vial is sealed and agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The resulting suspension is centrifuged or filtered to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a calibrated analytical method.

-

Mandatory Visualizations

Role in Chemical Synthesis

Quinoline-2,4(1H,3H)-dione is often synthesized from anthranilic acid derivatives and serves as a precursor for more complex molecules.[5][17][18]

Physicochemical Properties in Drug Discovery

The physicochemical properties of a compound like Quinoline-2,4(1H,3H)-dione are critical determinants of its potential as a drug candidate.[3][4][19] This workflow illustrates the central role of these properties.

References

- 1. youtube.com [youtube.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. pennwest.edu [pennwest.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. mdpi.com [mdpi.com]

- 18. ijarsct.co.in [ijarsct.co.in]

- 19. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Solubility of Quinoline-2,4(1H,3H)-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of quinoline-2,4(1H,3H)-dione, a key heterocyclic compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for quinoline-2,4(1H,3H)-dione in a range of organic solvents is not extensively documented in publicly available literature, this document outlines a detailed experimental protocol for its determination. The provided methodology, based on the reliable gravimetric method, offers a robust framework for researchers to generate precise and reproducible solubility data. This guide is intended to be an essential resource for scientists and professionals engaged in the research and development of quinoline derivatives, enabling a deeper understanding of their physicochemical properties.

Introduction

Quinoline-2,4(1H,3H)-dione, also known as 4-hydroxyquinolin-2(1H)-one, is a quinolone derivative with a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 g/mol . Its structure is foundational to numerous compounds with diverse biological activities. The solubility of this compound in various organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and various applications in drug discovery and materials science.

Quinoline derivatives, in general, are known to be soluble in a variety of organic solvents.[1] However, the specific solubility of quinoline-2,4(1H,3H)-dione can be influenced by factors such as the polarity of the solvent, temperature, and the presence of functional groups that can engage in hydrogen bonding.

This guide provides a standardized and detailed experimental protocol for the quantitative determination of the solubility of quinoline-2,4(1H,3H)-dione in organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for quinoline-2,4(1H,3H)-dione in a variety of common organic solvents. The absence of such data highlights the need for standardized experimental determination to facilitate its use in research and development. The following sections provide a detailed protocol for obtaining this critical information.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.[2][3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

3.1. Materials and Equipment

-

Quinoline-2,4(1H,3H)-dione (high purity)

-

Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethylformamide)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of quinoline-2,4(1H,3H)-dione to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed evaporation dish. The filter should be of a material that is inert to the organic solvent.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.

-

Continue drying until a constant weight of the solid residue is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.

-

Record the final mass of the evaporation dish with the dried solute.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of solution withdrawn (L))

Where:

-

Mass of dried solute = (Mass of evaporation dish + dried solute) - (Mass of empty evaporation dish)

-

Volume of solution withdrawn = The precise volume of the supernatant taken for analysis.

The results should be reported as the mean and standard deviation of at least three independent measurements for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of quinoline-2,4(1H,3H)-dione.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While readily available quantitative data on the solubility of quinoline-2,4(1H,3H)-dione in organic solvents is limited, this guide provides a robust and detailed experimental protocol for its determination using the gravimetric method. By following this standardized procedure, researchers can generate reliable and reproducible data, which is essential for the advancement of projects involving this important chemical scaffold. The provided workflow diagram offers a clear visual representation of the experimental process, further aiding in the practical application of this methodology. This guide serves as a foundational resource for enabling further research and application of quinoline-2,4(1H,3H)-dione across various scientific disciplines.

References

An In-depth Technical Guide to the Crystal Structure and Biological Activity of Quinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Quinazoline-2,4(1H,3H)-dione, a core heterocyclic scaffold of significant interest in medicinal chemistry. The document details its crystal structure, experimental protocols for its synthesis and crystallization, and elucidates its mechanism of action in cancer signaling pathways. It is important to note that while the initial query specified "Quinoline-2,4(1H,3H)-dione," the predominant and accurately characterized compound in scientific literature is Quinazoline-2,4(1H,3H)-dione , which is the focus of this guide.

Introduction

Quinazoline-2,4(1H,3H)-dione is a fundamental structural motif found in numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The rigid, bicyclic system serves as a versatile scaffold for designing targeted therapeutic agents. Understanding the precise three-dimensional arrangement of the core molecule through single-crystal X-ray diffraction is paramount for structure-based drug design and for comprehending its intermolecular interactions, which govern its physical properties and crystal packing.[2][3]

Recent research has also shed light on the anticancer effects of the parent Quinazoline-2,4(1H,3H)-dione compound, identifying its role in modulating key signaling pathways in hepatocellular carcinoma (HCC).[4][5] This guide synthesizes the available crystallographic data and explores these biological mechanisms.

Crystal Structure Analysis

The crystal structure of Quinazoline-2,4(1H,3H)-dione (C₈H₆N₂O₂) has been determined by single-crystal X-ray diffraction. The analysis reveals a monoclinic crystal system with the space group P2₁/c.[2][6] In the crystal, molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds. These dimers are further connected into a two-dimensional network by additional weak N—H⋯O hydrogen bonds.[2][3][6] The packing is further stabilized by weak face-to-face π–π stacking interactions between the benzene and pyrimidine rings of adjacent molecules, with a centroid–centroid separation of approximately 3.863 Å.[2][3]

Data Presentation

The quantitative data from the crystallographic analysis is summarized in the tables below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement. [2][6]

| Parameter | Value |

| Empirical Formula | C₈H₆N₂O₂ |

| Formula Weight (Mᵣ) | 162.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.891 (2) |

| b (Å) | 5.2810 (11) |

| c (Å) | 12.701 (3) |

| β (°) | 99.61 (3) |

| Volume (V) (ų) | 720.2 (3) |

| Z | 4 |

| Data Collection | |

| Diffractometer | Rigaku R-AXIS RAPID-S |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 (1) |

| Measured Reflections | 5683 |

| Independent Reflections | 1262 |

| Rᵢₙₜ | 0.051 |

| Refinement | |

| Refinement on | F² |

| R[F² > 2σ(F²)] | 0.055 |

| wR(F²) | 0.103 |

| Goodness-of-fit (S) | 1.06 |

| Parameters | 110 |

| Δρₘₐₓ / Δρₘᵢₙ (e Å⁻³) | 0.12 / -0.12 |

Experimental Protocols

Synthesis of Quinazoline-2,4(1H,3H)-dione

The synthesis of Quinazoline-2,4(1H,3H)-dione can be achieved via the reaction of 2-aminobenzonitrile with carbon dioxide.[2]

Materials:

-

2-aminobenzonitrile (5.91 g, 50 mmol)

-

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.50 ml, 10 mmol)

-

Carbon Dioxide (CO₂) gas (1 bar)

-

1 M Hydrochloric Acid (HCl)

-

tert-Butyl methyl ether (t-BuOMe)

-

Argon gas

Procedure:

-

To a 100-ml, 3-necked flask equipped with a condenser and a large magnetic stirring bar, add 2-aminobenzonitrile and DBU under an argon atmosphere.

-

Charge the flask with CO₂ gas to a pressure of 1 bar at 293 K.

-

Vigorously stir the mixture under a constant pressure of 1 bar CO₂ at a temperature of 423 K for 4 hours.

-

After cooling, the resulting white solid is poured into 100 ml of 1 M HCl.

-

The mixture is then washed with 200 ml of t-BuOMe to yield the pure product.

Caption: Synthesis workflow for Quinazoline-2,4(1H,3H)-dione.

Single Crystal Growth

Single crystals suitable for X-ray diffraction are obtained by slow evaporation.[2]

Procedure:

-

Dissolve the purified Quinazoline-2,4(1H,3H)-dione product in water to create a saturated solution.

-

Allow the solution to stand at room temperature.

-

Single crystals will form as the solvent slowly evaporates.

Biological Activity and Signaling Pathway

While many derivatives of Quinazoline-2,4(1H,3H)-dione are known for their broad biological activities, recent studies have elucidated a specific anticancer mechanism for the parent compound itself in hepatocellular carcinoma (HCC).[4] The compound has been shown to modulate the STAT3 and FOXO3a signaling pathways , which are critical drivers in HCC.[4][5]

Quinazoline-2,4(1H,3H)-dione (Qd) exerts a cytotoxic effect on HepG2 cancer cells by inducing ROS-mediated mitochondrial damage.[4] This initiates two distinct cell death pathways: apoptosis and necroptosis. The compound's interaction with the signaling cascade involves:

-

FOXO3a Upregulation: Qd significantly increases the gene expression of FOXO3a, a tumor suppressor.[4][5]

-

Apoptosis Induction: It upregulates the expression of pro-apoptotic proteins like Bax and Caspase 3, while downregulating the anti-apoptotic protein Bcl2.[4][5]

-

Necroptosis Induction: The compound also increases the expression of key necroptosis markers, including RIPK1, RIPK3, and MLKL.[4][5]

This dual-pathway induction highlights its potential as a therapeutic agent for further exploration in HCC treatment.[4]

Caption: Qd signaling in hepatocellular carcinoma cells.

Conclusion

This guide confirms that Quinazoline-2,4(1H,3H)-dione is a well-characterized molecule with a defined crystal structure that features extensive hydrogen bonding and π–π stacking interactions. The detailed experimental protocols for its synthesis and crystallization provide a solid foundation for further chemical exploration. Furthermore, the elucidation of its role in modulating the STAT3 and FOXO3a signaling pathways to induce both apoptosis and necroptosis in liver cancer cells opens new avenues for its application in drug development. This core scaffold continues to be a valuable entity for researchers and scientists in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Quinazoline-2,4(1H,3H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Tautomerism in Quinoline-2,4(1H,3H)-dione and its derivatives

An In-depth Technical Guide to Tautomerism in Quinoline-2,4(1H,3H)-dione and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-2,4(1H,3H)-dione and its derivatives represent a significant class of N-fused heterocyclic compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The pharmacological profile of these molecules is intrinsically linked to their structural and electronic properties, which are profoundly influenced by a fascinating chemical phenomenon known as tautomerism. This technical guide provides a comprehensive exploration of the tautomeric equilibria in the quinoline-2,4(1H,3H)-dione scaffold. It covers the principal tautomeric forms, the experimental and computational methods used for their characterization, quantitative data on their relative stabilities, and the factors governing the equilibrium. Detailed experimental protocols and visualizations are provided to serve as a practical resource for professionals in medicinal chemistry and drug development.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted.[4][5] This process most commonly involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[6] In heterocyclic systems like quinoline-2,4(1H,3H)-dione, two primary types of tautomerism are of critical importance:

-

Amide-Imidic Acid Tautomerism: A proton migrates from the nitrogen of an amide group to the carbonyl oxygen, forming an imidic acid. The amide form is generally more stable.[7][8]

-

Keto-Enol Tautomerism: A proton shifts from an α-carbon to a carbonyl oxygen, resulting in an "enol" (an alkene with a hydroxyl group).[9] While the keto form is typically favored, factors like aromaticity, conjugation, and intramolecular hydrogen bonding can stabilize the enol form.[5][9]

For quinoline-2,4(1H,3H)-dione, these tautomeric possibilities result in a complex equilibrium between multiple forms, the balance of which dictates the molecule's hydrogen bonding capacity, polarity, and shape, thereby influencing its interaction with biological targets.

The Tautomeric Landscape of Quinoline-2,4(1H,3H)-dione

The core structure of quinoline-2,4(1H,3H)-dione can exist in several tautomeric forms. The principal equilibrium involves the diketo form and two distinct enol forms. Extensive experimental and computational studies have demonstrated that the equilibrium strongly favors the 4-hydroxy-2(1H)-quinolinone tautomer.[10] This preference is largely attributed to the thermodynamic stability conferred by the cyclic amide group and potential aromaticity in the heterocyclic ring.[10]

Caption: Tautomeric equilibrium in the quinoline-2,4(1H,3H)-dione system.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and can be significantly influenced by various internal and external factors.[11]

-

Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions.[12][13] For instance, polar protic solvents tend to stabilize the keto or amide forms.[5] The tautomerization process is often dramatically influenced by the solvent's ability to form hydrogen bonds.[14]

-

Substituent Effects: The electronic nature and position of substituents on the quinoline ring can alter the relative stability of tautomers. Electron-withdrawing groups can increase the acidity of nearby protons, potentially favoring enolization.[5] Conversely, substituents capable of forming strong intramolecular hydrogen bonds can lock the molecule into a specific tautomeric form.[10][15]

-

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol form by creating a pseudo-six-membered ring.[9] In the solid state, intermolecular hydrogen bonds are dominant, and crystal packing forces often favor a single tautomer. The crystal structure of the parent quinoline-2,4(1H,3H)-dione shows a network of intermolecular N—H···O hydrogen bonds, stabilizing the diketo form.[16][17]

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is employed to elucidate the tautomeric preferences of quinoline-2,4(1H,3H)-dione derivatives.

Experimental Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[12][18]

-

¹H NMR: The presence and chemical shift of exchangeable protons (N-H, O-H) provide direct evidence for the dominant tautomer. For example, a signal for an N-H proton confirms the presence of an amide or lactam ring.[10]

-

¹³C NMR: The chemical shift of the carbonyl carbons (C2 and C4) is highly indicative. A signal above 170 ppm is characteristic of a keto-carbonyl carbon, whereas a carbon in an enol C=C-OH group would appear further upfield.[6][10]

-

-

X-Ray Crystallography: This technique provides unambiguous structural information in the solid state, including bond lengths and the precise location of hydrogen atoms, definitively identifying the tautomeric form present in the crystal.[12][16]

-

UV-Vis and Infrared (IR) Spectroscopy: These methods detect changes in electronic transitions and vibrational modes, respectively. Each tautomer has a characteristic absorption spectrum, and shifts in these spectra upon changing solvents can provide insights into the equilibrium.[6][12]

Computational Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. By calculating the total electronic energy of each optimized tautomeric structure, one can determine the most thermodynamically stable form.[10] These calculations can also predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) that can be compared with experimental results for validation.[10]

Caption: General workflow for the study of tautomerism.

Quantitative Data on Tautomer Stability

Computational studies consistently predict the 4-hydroxy-2(1H)-quinolinone tautomer to be the most stable form for the unsubstituted parent compound. The relative energies provide a quantitative measure of this stability.

| Tautomer Form | Computational Method | Relative Energy (kcal/mol) (Approximate) | Key Spectroscopic Features |

| 4-Hydroxy-2(1H)-quinolinone | DFT (B3LYP/6-311++G) | 0.0 (Reference) | ¹³C NMR: C4 signal > 170 ppm; ¹H NMR: Signals for N-H and O-H protons.[10] |

| 2-Hydroxy-4(1H)-quinolinone | DFT (B3LYP/6-311++G) | +5 to +10 | ¹³C NMR: C2 signal > 170 ppm. |

| Quinoline-2,4(1H,3H)-dione | DFT (B3LYP/6-311++G) | +10 to +15 | ¹³C NMR: Two carbonyl signals > 160 ppm. |

| 2,4-Dihydroxyquinoline | DFT (B3LYP/6-311++G) | +15 to +20 | Lacks characteristic downfield carbonyl signals in ¹³C NMR. |

Note: Relative energy values are illustrative and can vary based on the specific derivative, computational method, and basis set used. Data is synthesized based on general principles and findings reported in the literature.[10]

Experimental Protocols

General Synthesis of a 3-Substituted Quinoline-2,4(1H,3H)-dione

This protocol is a generalized method based on common synthetic routes, such as the condensation of anthranilic esters.[1]

-

Step 1: N-Acylation: To a solution of methyl anthranilate (1.0 eq) in a suitable solvent (e.g., toluene), add a substituted malonyl chloride (1.1 eq) dropwise at 0 °C.

-

Step 2: Cyclization: Add a strong base such as sodium methoxide (2.5 eq) to the reaction mixture and heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Step 3: Work-up: After cooling to room temperature, carefully acidify the reaction mixture with aqueous HCl (2M) until a precipitate forms.

-

Step 4: Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and diethyl ether. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-substituted quinoline-2,4(1H,3H)-dione.

-

Step 5: Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol for NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of the quinoline-2,4(1H,3H)-dione derivative at a standard concentration (e.g., 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Pay close attention to the chemical shifts and integration of signals in the 8-15 ppm range, which correspond to the exchangeable NH and OH protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each sample. A long relaxation delay (d1) may be necessary to obtain quantitative data for carbonyl carbons. Identify the signals for C2 and C4, typically found in the 150-180 ppm region.

-

Data Analysis:

-

Compare the chemical shifts of C2 and C4 across the different solvents. A significant downfield shift (>170 ppm) is indicative of a C=O double bond (keto form), while an upfield shift is more consistent with a C-OH bond (enol form).[10]

-

In the ¹H NMR, the presence of distinct signals for different tautomers allows for the determination of their relative populations by comparing the signal integrations.

-

Correlate the observed tautomer ratios with solvent polarity to understand the influence of the environment on the equilibrium.

-

Biological Relevance and Tautomer-Specific Interactions

The specific tautomeric form of a quinoline-2,4(1H,3H)-dione derivative present under physiological conditions is critical to its biological activity. Tautomers differ in their three-dimensional shape and the spatial arrangement of hydrogen bond donors and acceptors. This structural variance directly impacts how the molecule fits into the binding pocket of a target protein (e.g., an enzyme or receptor).

A molecule in its 4-hydroxy-2-oxo form presents a different set of interaction points compared to its diketo or dihydroxy counterparts. For instance, the enolic hydroxyl group can act as a hydrogen bond donor, while the adjacent keto-group acts as an acceptor. This specific pattern may be essential for high-affinity binding to a biological target. Therefore, controlling the tautomeric equilibrium through synthetic modification is a key strategy in drug design.

Caption: Tautomerism dictates biological activity via specific molecular recognition.

Conclusion

The tautomerism of quinoline-2,4(1H,3H)-dione is a pivotal chemical feature that governs the structure, properties, and ultimately the biological function of this important heterocyclic scaffold. The equilibrium is delicately balanced, with the 4-hydroxy-2(1H)-quinolinone form typically predominating, though this can be modulated by substituents and the surrounding environment. A thorough understanding and characterization of these tautomeric preferences, achieved through a synergistic application of modern spectroscopic and computational techniques, are essential for the rational design and development of novel therapeutics based on this privileged core. This guide provides the foundational knowledge and practical methodologies required for researchers to effectively navigate the complexities of tautomerism in their drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. fiveable.me [fiveable.me]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Spectroscopic characterization of Quinoline-2,4(1H,3H)-dione (NMR, IR, Mass)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of Quinoline-2,4(1H,3H)-dione, a key heterocyclic scaffold in medicinal chemistry. Due to keto-enol tautomerism, Quinoline-2,4(1H,3H)-dione can exist in several forms. Spectroscopic evidence, particularly from Nuclear Magnetic Resonance (NMR) in dimethyl sulfoxide (DMSO) solution, strongly indicates a predominance of the 4-hydroxyquinolin-2(1H)-one tautomer. The data presented herein corresponds to this major tautomeric form.

Tautomerism of Quinoline-2,4(1H,3H)-dione

Quinoline-2,4(1H,3H)-dione exists as a mixture of tautomers in equilibrium. The primary forms are the diketo form (Quinoline-2,4(1H,3H)-dione), and two enol forms: 4-hydroxyquinolin-2(1H)-one and 2,4-dihydroxyquinoline. The surrounding environment, particularly the solvent, can influence the position of this equilibrium. In polar aprotic solvents like DMSO, the 4-hydroxyquinolin-2(1H)-one form is the major species observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Quinoline-2,4(1H,3H)-dione. The following data is for the predominant 4-hydroxyquinolin-2(1H)-one tautomer.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for 4-hydroxyquinolin-2(1H)-one

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 5.77 | s |

| H-5 | 7.83 | m |

| H-6 | 7.16 | m |

| H-7 | 7.51 | m |

| H-8 | 7.30 | m |

| N-H | 11.18 | br s |

| O-H | 12.90 | br s |

Solvent: DMSO-d₆

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for 4-hydroxyquinolin-2(1H)-one

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 163.57 |

| C-3 | 98.18 |

| C-4 | 162.43 |

| C-4a | 115.10 |

| C-5 | 121.04 |

| C-6 | 122.62 |

| C-7 | 130.82 |

| C-8 | 114.95 |

| C-8a | 139.13 |

Solvent: DMSO-d₆[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 4-hydroxyquinolin-2(1H)-one shows characteristic absorption bands.

Table 3: Key IR Absorption Bands for 4-hydroxyquinolin-2(1H)-one

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3360 | Broad |

| N-H stretch | ~3200-3000 | Broad |

| C=O stretch (lactam) | 1657 | Strong |

| C=C stretch (aromatic) | 1508 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Quinoline-2,4(1H,3H)-dione (and its tautomers), the expected molecular ion peak corresponds to its molecular weight.

Table 4: Mass Spectrometry Data for Quinoline-2,4(1H,3H)-dione

| Parameter | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Mass of Molecular Ion (M⁺) | 145 (as 4-quinolone) |

| Key Fragmentation Peaks (m/z) | 117, 90, 89, 63 |

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of organic compounds like Quinoline-2,4(1H,3H)-dione.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the expected range for organic molecules (typically 0-200 ppm).

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation by the sample as a function of wavenumber (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: An appropriate ionization technique is used to generate gas-phase ions. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Quinoline-2,4(1H,3H)-dione.

References

An In-depth Technical Guide to the Synthesis of Quinoline-2,4(1H,3H)-dione from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for Quinoline-2,4(1H,3H)-dione, a significant heterocyclic scaffold in medicinal chemistry, from the readily available starting material, anthranilic acid. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Quinoline-2,4(1H,3H)-dione and its derivatives are of significant interest due to their tautomeric forms, primarily 4-hydroxyquinolin-2(1H)-one and 2,4-dihydroxyquinoline, which are precursors to a wide range of biologically active compounds. The synthesis from anthranilic acid offers an efficient route to this valuable molecular core.

Core Synthesis Pathway: From Anthranilic Acid to a Dione Precursor

The primary synthetic route involves the in-situ generation of a reactive iminoketene intermediate from anthranilic acid, which then undergoes a cyclization reaction with a malonic ester. The resulting product is subsequently hydrolyzed to yield a key precursor to the target Quinoline-2,4(1H,3H)-dione.

Reaction Workflow

One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones in Water: A Green Chemistry Approach

Introduction

Quinazoline-2,4(1H,3H)-diones are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules and pharmaceuticals. Their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties. The increasing demand for these compounds in drug discovery and development has spurred the need for efficient, cost-effective, and environmentally benign synthetic methodologies. Traditional methods for synthesizing quinazoline-2,4(1H,3H)-diones often involve harsh reaction conditions, toxic reagents, and organic solvents, posing significant environmental concerns.

This technical guide focuses on the recent advancements in the one-pot synthesis of quinazoline-2,4(1H,3H)-diones in water, a universal green solvent. These methods offer several advantages, including operational simplicity, reduced environmental impact, and often catalyst-free conditions, aligning with the principles of green chemistry. We will delve into two primary aqueous one-pot synthetic routes: the reaction of anthranilic acid derivatives with potassium cyanate and the synthesis from 2-aminobenzonitriles and carbon dioxide.

Method 1: Synthesis from Anthranilic Acid Derivatives and Potassium Cyanate

An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed utilizing anthranilic acid derivatives and potassium cyanate in water at room temperature.[1][2] This method proceeds in a sequential three-step process within a single pot: formation of a urea derivative, base-mediated cyclization, and acidification to yield the final product. The entire process is conducted in water, and the desired product is conveniently isolated by simple filtration, with the aqueous filtrate being the only waste generated.[1]

General Reaction Scheme:

Caption: General scheme for the one-pot synthesis from anthranilic acid.

Quantitative Data Summary

The following table summarizes the synthesis of various quinazoline-2,4(1H,3H)-dione derivatives from the corresponding anthranilic acids and potassium cyanate in water.

| Entry | Anthranilic Acid Derivative (Substituent) | Product | Reaction Time (h) | Yield (%) |

| 1 | 2-Amino-4-fluorobenzoic acid | 6-Fluoroquinazoline-2,4(1H,3H)-dione | 24 | 95 |

| 2 | 2-Aminobenzoic acid | Quinazoline-2,4(1H,3H)-dione | 24 | 92 |

| 3 | 2-Amino-5-methylbenzoic acid | 7-Methylquinazoline-2,4(1H,3H)-dione | 24 | 88 |

| 4 | 2-Amino-5-chlorobenzoic acid | 7-Chloroquinazoline-2,4(1H,3H)-dione | 24 | 91 |

| 5 | 2-Amino-5-bromobenzoic acid | 7-Bromoquinazoline-2,4(1H,3H)-dione | 24 | 93 |

| 6 | 2-Amino-4-chlorobenzoic acid | 6-Chloroquinazoline-2,4(1H,3H)-dione | 24 | 96 |

Data sourced from J-Stage[1]

Detailed Experimental Protocol

Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione:

-

To a solution of 4-fluoro-2-aminobenzoic acid (1.0 g, 6.45 mmol) in water (20 mL), potassium cyanate (0.63 g, 7.74 mmol) is added.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

A solution of sodium hydroxide (0.52 g, 12.9 mmol) in water (5 mL) is then added, and the mixture is stirred for an additional 6 hours at room temperature.

-

The reaction mixture is then acidified to pH 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 6-fluoroquinazoline-2,4(1H,3H)-dione as a white solid.

Reaction Mechanism

The proposed reaction mechanism involves three key steps:

Caption: Mechanism of synthesis from anthranilic acid.

Method 2: Synthesis from 2-Aminobenzonitriles and Carbon Dioxide

A remarkably green and catalyst-free method for the synthesis of quinazoline-2,4(1H,3H)-diones involves the reaction of 2-aminobenzonitriles with carbon dioxide in water. This reaction is highly efficient in water, while interestingly, it does not proceed in organic solvents. Theoretical studies suggest that the reaction is facilitated by the in-situ formation of carbonic acid (H₂CO₃) from CO₂ and water, which then reacts with the 2-aminobenzonitrile.[3][4]

General Reaction Scheme:

Caption: General scheme for the catalyst-free synthesis from 2-aminobenzonitrile.

Quantitative Data Summary

The following table summarizes the synthesis of various quinazoline-2,4(1H,3H)-dione derivatives from the corresponding 2-aminobenzonitriles and CO₂ in water.

| Entry | 2-Aminobenzonitrile Derivative (Substituent) | Product | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| 1 | 2-Aminobenzonitrile | Quinazoline-2,4(1H,3H)-dione | 120 | 2.0 | 12 | 98 |

| 2 | 2-Amino-4-methylbenzonitrile | 6-Methylquinazoline-2,4(1H,3H)-dione | 120 | 2.0 | 12 | 95 |

| 3 | 2-Amino-5-methylbenzonitrile | 7-Methylquinazoline-2,4(1H,3H)-dione | 120 | 2.0 | 12 | 96 |

| 4 | 2-Amino-4-chlorobenzonitrile | 6-Chloroquinazoline-2,4(1H,3H)-dione | 120 | 2.0 | 12 | 92 |

| 5 | 2-Amino-5-chlorobenzonitrile | 7-Chloroquinazoline-2,4(1H,3H)-dione | 120 | 2.0 | 12 | 94 |

| 6 | 2-Amino-4-methoxybenzonitrile | 6-Methoxyquinazoline-2,4(1H,3H)-dione | 120 | 2.0 | 12 | 93 |

Data compiled from Green Chemistry (RSC Publishing)[5]

Detailed Experimental Protocol

Synthesis of Quinazoline-2,4(1H,3H)-dione:

-

A mixture of 2-aminobenzonitrile (1.0 mmol) and water (5.0 mL) is placed in a stainless steel autoclave (25 mL) equipped with a magnetic stirrer.

-

The autoclave is purged with CO₂ three times and then pressurized with CO₂ to the desired pressure (e.g., 2.0 MPa).

-

The autoclave is heated to the desired temperature (e.g., 120 °C) and the reaction mixture is stirred for the specified time (e.g., 12 hours).

-

After the reaction, the autoclave is cooled to room temperature and the excess CO₂ is carefully released.

-

The solid product is collected by filtration, washed with water, and dried to afford pure quinazoline-2,4(1H,3H)-dione.

Reaction Mechanism

The proposed mechanism for this catalyst-free reaction in water involves the formation of carbonic acid, which acts as the effective carboxylating agent.

Caption: Mechanism of catalyst-free synthesis from 2-aminobenzonitrile.

Conclusion

The one-pot synthesis of quinazoline-2,4(1H,3H)-diones in water represents a significant advancement in the sustainable production of these valuable heterocyclic compounds. The methods presented herein, utilizing either anthranilic acid derivatives and potassium cyanate or 2-aminobenzonitriles and carbon dioxide, offer high yields, operational simplicity, and a minimal environmental footprint. These green synthetic strategies are highly attractive for both academic research and industrial applications, providing a practical and responsible approach to the synthesis of pharmaceutically important molecules. The catalyst-free reaction of 2-aminobenzonitriles with CO₂ in water is particularly noteworthy for its atom economy and use of a renewable and non-toxic C1 source. Further research and development in this area are anticipated to lead to even more efficient and versatile aqueous synthetic methodologies.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical study on the reaction of CO2 and 2-aminobenzonitrile to form quinazoline-2,4(1H,3H)-dione in water without any catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Rising Profile of Quinoline-2,4(1H,3H)-diones: A Technical Guide to Synthesis and Biological Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery and synthesis of novel Quinoline-2,4(1H,3H)-dione derivatives. This scaffold, while less explored than its quinazoline counterpart, presents a promising frontier in the development of new therapeutic agents. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and detailed experimental protocols for this emerging class of compounds.

Introduction

The quinoline ring is a fundamental heterocyclic scaffold present in a wide array of natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within the diverse family of quinoline-containing molecules, the Quinoline-2,4(1H,3H)-dione core represents a unique and relatively underexplored chemotype. Its structural features suggest the potential for diverse biological interactions, yet a comprehensive understanding of its therapeutic possibilities is still emerging. This guide aims to consolidate the current knowledge on novel derivatives of this scaffold, with a particular focus on their synthesis and biological evaluation as potent and selective modulators of cellular targets.

Synthetic Strategies for Quinoline-2,4(1H,3H)-dione Derivatives

The synthesis of the Quinoline-2,4(1H,3H)-dione core can be achieved through several established methods for quinolin-4-one synthesis, followed by oxidation or other functional group manipulations. Key historical methods for constructing the foundational quinoline ring system include the Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses.

A prevalent modern approach to constructing the 3-substituted Quinoline-2,4(1H,3H)-dione scaffold involves the cyclization of N-substituted anthranilic acid derivatives. A general synthetic workflow is depicted below.

Caption: General synthetic workflow for novel Quinoline-2,4(1H,3H)-dione derivatives.

Biological Activity of Novel Quinoline-2,4(1H,3H)-dione Derivatives

Recent research has highlighted the potential of Quinoline-2,4(1H,3H)-dione derivatives as potent and selective ligands for the Cannabinoid Type 2 (CB2) receptor. The CB2 receptor is a G protein-coupled receptor primarily expressed on immune cells and is implicated in inflammatory responses and pain modulation.

Cannabinoid Type 2 (CB2) Receptor Ligands

A series of novel 3-aryl-Quinoline-2,4(1H,3H)-diones have been synthesized and evaluated for their binding affinity to CB1 and CB2 receptors. These compounds have demonstrated high affinity and selectivity for the CB2 receptor.

Table 1: Binding Affinities (Ki) of Novel Quinoline-2,4(1H,3H)-dione Derivatives for CB1 and CB2 Receptors

| Compound ID | R | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |

| 1a | H | >10000 | 15.3 ± 2.1 | >650 |

| 1b | 2-F | >10000 | 8.7 ± 1.5 | >1150 |

| 1c | 3-F | >10000 | 12.1 ± 1.8 | >820 |

| 1d | 4-F | >10000 | 9.8 ± 1.2 | >1020 |

| 1e | 2-Cl | >10000 | 5.4 ± 0.9 | >1850 |

| 1f | 3-Cl | >10000 | 7.9 ± 1.1 | >1260 |

| 1g | 4-Cl | >10000 | 6.2 ± 0.8 | >1610 |

| 1h | 2-CH₃ | >10000 | 18.5 ± 2.5 | >540 |

| 1i | 3-CH₃ | >10000 | 21.3 ± 3.1 | >470 |

| 1j | 4-CH₃ | >10000 | 14.7 ± 2.0 | >680 |

Data presented is a summary of findings and specific compound structures should be referred to in the primary literature.

The high selectivity of these compounds for the CB2 receptor over the CB1 receptor is a significant advantage, as it may reduce the psychoactive side effects associated with CB1 receptor activation.

CB2 Receptor Signaling Pathway

Activation of the CB2 receptor by an agonist initiates a signaling cascade that ultimately leads to the modulation of inflammatory responses. A simplified diagram of this pathway is presented below.

Caption: Simplified CB2 receptor signaling pathway activated by an agonist.

Experimental Protocols

General Synthesis of 3-Aryl-Quinoline-2,4(1H,3H)-diones

Materials:

-

Substituted anthranilic acid

-

Diethyl malonate

-

Diphenyl ether

-

Appropriate arylboronic acid

-

Copper(II) acetate

-

Pyridine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Synthesis of 4-hydroxy-2-quinolone: A mixture of a substituted anthranilic acid and diethyl malonate is heated in diphenyl ether to effect cyclization. The resulting 3-carbethoxy-4-hydroxy-2-quinolone is isolated and purified.

-

Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

-

Decarboxylation: The carboxylic acid is decarboxylated by heating to yield the 4-hydroxy-2-quinolone.

-

N-Arylation: The 4-hydroxy-2-quinolone is subjected to an N-arylation reaction with an appropriate arylboronic acid in the presence of copper(II) acetate and pyridine in a suitable solvent such as DCM.

-

Oxidation: The resulting 3-aryl-4-hydroxy-2-quinolone is oxidized to the final 3-aryl-Quinoline-2,4(1H,3H)-dione.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of 3-Aryl-Quinoline-2,4(1H,3H)-diones.

In Vitro Radioligand Binding Assay for CB1 and CB2 Receptors

Materials:

-

HEK293 cells stably expressing human CB1 or CB2 receptors

-

[³H]CP55,940 (radioligand)

-

Test compounds (Quinoline-2,4(1H,3H)-dione derivatives)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Membranes from HEK293 cells expressing either CB1 or CB2 receptors are prepared by homogenization and centrifugation.

-

Binding Reaction: Cell membranes are incubated with a fixed concentration of [³H]CP55,940 and varying concentrations of the test compounds in the binding buffer.

-

Incubation: The reaction mixture is incubated at 30°C for 90 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Washing: The filters are washed with ice-cold binding buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Conclusion and Future Directions

The Quinoline-2,4(1H,3H)-dione scaffold represents a promising area for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate high affinity and selectivity for the CB2 receptor, suggesting their potential as anti-inflammatory and analgesic agents with a favorable side-effect profile.

Future research should focus on expanding the biological profiling of this scaffold to other therapeutic areas such as oncology and infectious diseases. Further optimization of the lead compounds through structure-activity relationship studies will be crucial for improving their potency, selectivity, and pharmacokinetic properties. The development of more efficient and diverse synthetic routes will also be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules. While the current body of literature on Quinoline-2,4(1H,3H)-diones is not as extensive as for other quinoline derivatives, the promising results to date warrant a more intensive investigation into their medicinal chemistry.

References

Quinoline-2,4(1H,3H)-dione: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline-2,4(1H,3H)-dione core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of quinoline-2,4(1H,3H)-dione derivatives, highlighting their potential as therapeutic agents in various disease areas.

Synthesis of the Quinoline-2,4(1H,3H)-dione Scaffold

The synthesis of the quinoline-2,4(1H,3H)-dione core and its derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of N-Unsubstituted and N3-Substituted Derivatives from o-Aminobenzamides

A metal-free approach allows for the synthesis of both N-unsubstituted and N3-substituted quinoline-2,4(1H,3H)-diones from o-aminobenzamides and CO2 at atmospheric pressure and room temperature.[1][2] This method is environmentally friendly and versatile, accommodating a range of functional groups at the N3-position.[1][2]

Annulation of Anthranilic Esters with N-pyridyl Ureas

A recently developed method for synthesizing 3-substituted quinoline-2,4-diones involves the annulation of anthranilic esters with N-pyridyl ureas. This process forms N-aryl-N'-pyridyl ureas, which then undergo cyclocondensation. This metal-free reaction proceeds with moderate to good yields and is scalable.[3]

Camps Cyclization

The Camps cyclization is a classical method for synthesizing quinolin-2-ones and quinolin-4-ones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. The reaction's regioselectivity, yielding either the 2-one or 4-one, is dependent on the substrate's structure and the reaction conditions.[4]

Biological Activities and Therapeutic Potential

Derivatives of quinoline-2,4(1H,3H)-dione have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

Quinoline-2,4(1H,3H)-dione derivatives have shown significant potential as anticancer agents, primarily through the inhibition of Poly (ADP-ribose) polymerase (PARP) and modulation of the STAT3 signaling pathway.

PARP inhibitors are a class of targeted therapies that have shown efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6] By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, which then lead to the accumulation of lethal double-strand breaks during cell division.[6] Several novel quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP-1/2 inhibitors, with some exhibiting IC50 values in the nanomolar range.[7]

Table 1: Anticancer Activity of Quinoline-2,4(1H,3H)-dione Derivatives as PARP Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| 11a | PARP-1 | 467 | - | [8] |

| PARP-2 | 11.5 | - | [8] | |

| Compound 10 | PARP-1/2 | < 3120 (µM) | MX-1 | [7] |

| Compound 11 | PARP-1/2 | 3020 (µM) | MX-1 | [7] |

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Persistent activation of STAT3 is implicated in various cancers. Quinazoline-2,4(1H,3H)-dione has been shown to exert cytotoxic effects in hepatocellular carcinoma cells with an IC50 value of 26.07 µM, and it modulates the STAT3 and FOXO3a signaling pathways.

Table 2: Anticancer Activity of Quinoline-2,4(1H,3H)-dione Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Quinazoline-2,4(1H,3H)-dione | HepG2 | 26.07 | |

| Quinazoline-2,4(1H,3H)-dione | WRL-68 | 326.5 |

Antimicrobial Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as potential antimicrobial agents, with some acting as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[9]

Table 3: Antimicrobial Activity of Quinoline-2,4(1H,3H)-dione Derivatives

| Compound | Microorganism | MIC (mg/mL) | Reference |

| 13 | Escherichia coli | 65 | [10] |

| 2b | Staphylococcus haemolyticus | 10 | [11] |

| 2c | Staphylococcus aureus | 11 | [11] |

| 3c | Staphylococcus haemolyticus | 12 | [11] |

| 2a | Staphylococcus haemolyticus | 13 | [11] |

Anti-inflammatory Activity

Quinazoline-2,4(1H,3H)-dione derivatives have also been explored for their anti-inflammatory properties. Some derivatives bearing guanidine moieties have been identified as inhibitors of the Na+/H+ exchanger (NHE-1), which plays a role in the inflammatory response.[12] Additionally, certain quinolinone-triazole hybrids have shown inhibitory activity against lipoxygenase (LOX).[13]

Table 4: Anti-inflammatory Activity of Quinoline-2,4(1H,3H)-dione Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 5a (hybrid) | LOX | 10.0 | [13] |

| 4c (precursor) | LOX | 22.5 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinoline-2,4(1H,3H)-dione derivatives.

General Synthesis of 1,3-Bis[(5-amino-4H-1,2,4-triazol-3-yl)methyl]quinazoline-2,4(1H,3H)-dione (4a)

A mixture of dibenzyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate (2a) (2.30 g, 5.02 mmol), aminoguanidine carbonate (1.45 g, 10.7 mmol), and KOH (1.20 g, 21.4 mmol) is refluxed in 95% ethanol solution (50 mL) for 1 hour.[12] The hot reaction mass is filtered and then cooled. The resulting solid residue is filtered off, dried at room temperature, and recrystallized twice from ethanol to yield the final product.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

-

Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

-

Reagent Preparation: Prepare all reagents, including the test compounds, COX assay buffer, COX probe, COX cofactor, and arachidonic acid, according to the kit's instructions.

-

Plate Preparation: Add the test inhibitors, inhibitor control (e.g., Celecoxib), and enzyme control to the appropriate wells of a 96-well white opaque plate.

-

Reaction Mix: Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor. Add the reaction mix to all wells.

-

Enzyme Addition: Add the reconstituted COX-2 enzyme to the wells.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

-

Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each compound to determine the IC50 value.[14]

Conclusion

The quinoline-2,4(1H,3H)-dione scaffold represents a highly "privileged" structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this compound class. The synthetic accessibility and the possibility for extensive structural modifications provide a strong foundation for future drug discovery and development efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of quinoline-2,4(1H,3H)-dione derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-Unsubstituted and N 3-Substituted Quinazoline-2,4(1 H,3 H)-diones from o-Aminobenzamides and CO2 at Atmospheric Pressure and Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 6. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 7. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Study reveals cancer's mechanism of resistance to PARP inhibitors - ecancer [ecancer.org]

- 13. mdpi.com [mdpi.com]

- 14. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for N-alkylation of Quinoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of Quinoline-2,4(1H,3H)-dione, a critical reaction in the synthesis of various biologically active compounds. The protocol is based on established chemical methodologies and aims to provide a reproducible and efficient procedure for researchers in the field of medicinal chemistry and drug development.

Introduction

Quinoline-2,4(1H,3H)-dione, also known as 4-hydroxyquinolin-2(1H)-one, and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. N-alkylation of this core structure is a common strategy to modify its physicochemical properties and biological activity, leading to the development of new therapeutic agents. The following protocol outlines a general and effective method for the N-alkylation of Quinoline-2,4(1H,3H)-dione.

Experimental Protocol

This protocol describes the N-alkylation of Quinoline-2,4(1H,3H)-dione using an alkyl halide in the presence of a base.

Materials:

-

Quinoline-2,4(1H,3H)-dione

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add Quinoline-2,4(1H,3H)-dione (1.0 equivalent).

-

Addition of Base and Solvent: Add a suitable base such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, handle with care under an inert atmosphere) and a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN).

-